molecular formula C9H11BrFNO B13045861 (R)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL

(R)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL

Cat. No.: B13045861
M. Wt: 248.09 g/mol
InChI Key: CABWQPCVYDYEOE-SECBINFHSA-N
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Description

®-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-bromo-2-fluorobenzaldehyde.

    Aldol Reaction: The aldehyde undergoes an aldol reaction with a suitable amine to form the corresponding amino alcohol.

    Reduction: The intermediate product is then reduced using a reducing agent such as sodium borohydride to yield ®-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

®-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(5-bromo-2-fluorophenyl)propan-1-ol
  • 3-(5-Bromo-2-fluorophenyl)propan-1-ol

Uniqueness

®-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL stands out due to its unique combination of functional groups, which provides versatility in chemical reactions and potential applications. Its chiral nature also adds to its significance in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

(3R)-3-amino-3-(5-bromo-2-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1

InChI Key

CABWQPCVYDYEOE-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@@H](CCO)N)F

Canonical SMILES

C1=CC(=C(C=C1Br)C(CCO)N)F

Origin of Product

United States

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